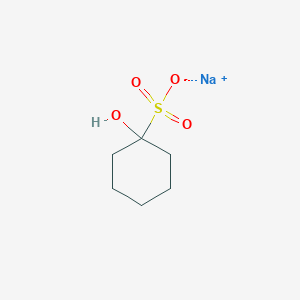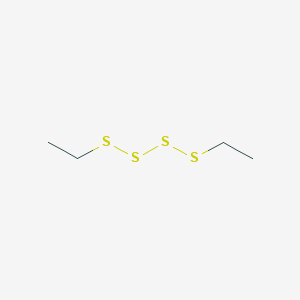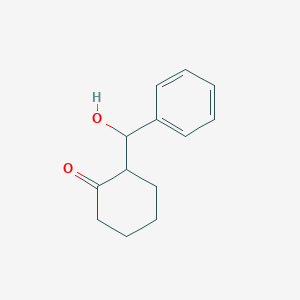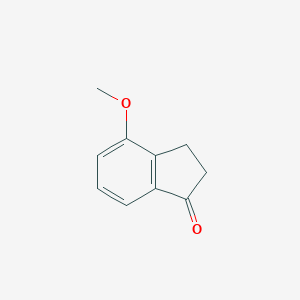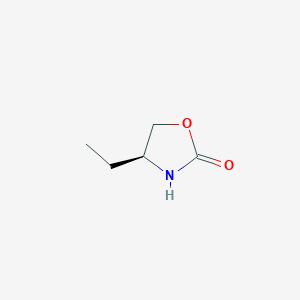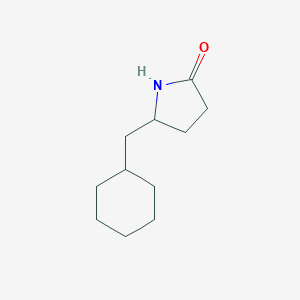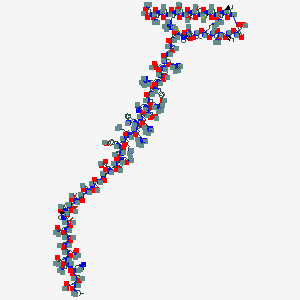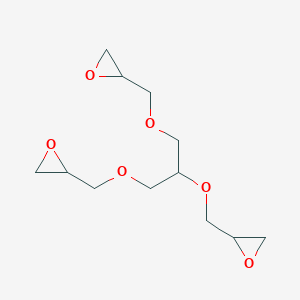
Éther triglycidylique du glycérol
Vue d'ensemble
Description
Glycerol triglycidyl ether is a colorless to slightly yellow transparent liquid. It is widely used in various applications such as coatings, adhesives, and as a crosslinking agent in polymer chemistry. This compound is known for its ability to enhance the mechanical properties and stability of materials, making it valuable in industrial and scientific applications .
Applications De Recherche Scientifique
Glycerol triglycidyl ether has numerous scientific research applications:
Polymer Chemistry: It is used as a crosslinking agent to enhance the mechanical properties and stability of polymers.
Biomedical Applications: It is employed in the modification of collagen fiber scaffold materials and pigskin biological dressings to increase their hydrophilicity and mechanical strength.
Coatings and Adhesives: It is used in the formulation of coatings and adhesives to improve their flexibility and durability.
Lithium Metal Batteries: It is used as a crosslinker in the preparation of gel polymer electrolytes for advanced lithium metal batteries.
Mécanisme D'action
Target of Action
Glycerol triglycidyl ether (GTE) primarily targets gelatine , a protein with excellent film-forming properties . Gelatine is widely used in coatings, medicine, food, photography, and other fields . Its brittleness and sensitivity to hygrothermal environments limit its application .
Mode of Action
GTE interacts with gelatine through a crosslinking reaction between the functional groups of gelatine and GTE . This crosslinking reaction forms a hyperbranched polymer, reducing the brittleness of gelatine and increasing its water resistance . The addition of GTE greatly reduces the moisture absorption and swelling of gelatine, improving its moisture stability .
Biochemical Pathways
The biochemical pathway involved in the action of GTE is the etherification process of glycerol . This process includes alcohol solvent, olefin solvent, and solvent-free routes, along with products that are formed at various stages of the reaction .
Pharmacokinetics
It’s known that gte greatly enhances the dimensional stability of gelatine films during dry-wet cycling .
Result of Action
The result of GTE’s action is the enhancement of the dimensional stability and flexibility of gelatine films under dry-wet cycling . GTE reduces the moisture absorption and swelling of gelatine, improving its moisture stability . Furthermore, benefiting from GTE as a crosslinking agent, the mechanical strength and flexibility of the gelatine films are both enhanced .
Action Environment
The action of GTE is influenced by environmental factors, particularly dry-wet cycling conditions . GTE is employed as a synergistic crosslinking and plasticising agent to improve the stability and flexibility of gelatine films under these conditions . The plasticising effect of GTE on the dimensional stability and flexibility of gelatine films in alternating dry-wet environments has been studied .
Analyse Biochimique
Biochemical Properties
Glycerol triglycidyl ether plays a significant role in biochemical reactions. It has been employed as a synergistic crosslinking and plasticising agent, particularly in the modification of gelatine films . The addition of GTE greatly reduces the moisture absorption and swelling of gelatine, thereby improving its moisture stability . This indicates that GTE interacts with the protein structure of gelatine, altering its physical properties.
Cellular Effects
The effects of Glycerol triglycidyl ether on cells are primarily observed in its interactions with gelatine, a protein that forms films used in various applications. GTE enhances the dimensional stability of gelatine films during dry-wet cycling, indicating that it may influence cellular processes related to moisture absorption and swelling
Molecular Mechanism
The molecular mechanism of Glycerol triglycidyl ether primarily involves its role as a crosslinking and plasticising agent. GTE’s three epoxy groups participate in curing reactions, forming chain-like and network structures . This process enhances the mechanical strength and flexibility of materials like gelatine films
Temporal Effects in Laboratory Settings
In laboratory settings, Glycerol triglycidyl ether has shown to enhance the dimensional stability and flexibility of gelatine films in alternating dry-wet environments . Over time, GTE greatly reduces the moisture absorption and swelling of gelatine, improving its moisture stability . This suggests that GTE may have long-term effects on the physical properties of materials in which it is incorporated.
Méthodes De Préparation
Glycerol triglycidyl ether is synthesized through the reaction of glycerol with epichlorohydrin, followed by dehydrochlorination using sodium hydroxide. The reaction involves the formation of three epoxy groups, which are crucial for its crosslinking properties . The industrial production of glycerol triglycidyl ether typically involves the following steps:
Reaction with Epichlorohydrin: Glycerol reacts with epichlorohydrin under controlled conditions to form glycerol mono-, di-, and triglycidyl ethers.
Dehydrochlorination: The intermediate products are treated with sodium hydroxide to remove hydrogen chloride, resulting in the formation of glycerol triglycidyl ether.
Analyse Des Réactions Chimiques
Comparaison Avec Des Composés Similaires
Glycerol triglycidyl ether is unique due to its three epoxy groups, which provide multiple sites for crosslinking. Similar compounds include:
Ethylene glycol diglycidyl ether: Contains two epoxy groups and is used for similar crosslinking applications.
1,1,3-Triglycidyloxypropane: Another triglycidyl ether used in the crosslinking of polymers and biomaterials.
Polyethylene glycol diglycidyl ether: Used for crosslinking and as a plasticizer in various applications.
Glycerol triglycidyl ether stands out due to its higher functionality and ability to form more complex crosslinked networks, making it highly valuable in advanced material applications.
Propriétés
IUPAC Name |
2-[1,3-bis(oxiran-2-ylmethoxy)propan-2-yloxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1(13-3-10-5-16-10)9(15-7-12-8-18-12)2-14-4-11-6-17-11/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEWHONLFGZGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(COCC2CO2)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31305-91-6 | |
| Record name | Oxirane, 2,2′,2′′-[1,2,3-propanetriyltris(oxymethylene)]tris-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00884584 | |
| Record name | Oxirane, 2,2',2''-[1,2,3-propanetriyltris(oxymethylene)]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13236-02-7 | |
| Record name | Glycerol triglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13236-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triglycidylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013236027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2',2''-[1,2,3-propanetriyltris(oxymethylene)]tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2',2''-[1,2,3-propanetriyltris(oxymethylene)]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-tris(2,3-epoxypropoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIGLYCIDYLGLYCEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KVT2Q7Z17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIGLYCIDYLGLYCEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6089 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Glycerol Triglycidyl Ether (GTE) in material science applications?
A1: GTE acts as a crosslinking agent due to its three reactive epoxy groups. [, , ] These epoxy groups can react with various functional groups, such as amines, carboxylic acids, and hydroxyls, present in other molecules or materials. This crosslinking process leads to the formation of a three-dimensional network structure, altering the material's physical and chemical properties. For example, in the tanning process of leather, GTE interacts with the amino groups (-NH2) of collagen fibers, leading to crosslinking and enhanced thermal stability. []
Q2: Can you describe the structure and key properties of GTE?
A2: Glycerol Triglycidyl Ether has the molecular formula C9H16O6 and a molecular weight of 216.23 g/mol. [] Its structure consists of a glycerol backbone with three glycidyl ether groups attached. While spectroscopic data is not provided in these excerpts, FTIR and 1H NMR can be used to confirm its structure. [] The presence of three epoxy groups makes GTE highly reactive and suitable for crosslinking reactions.
Q3: How does GTE compare to traditional Resorcinol-Formaldehyde-Latex (RFL) systems in terms of performance and environmental impact?
A3: GTE shows promise as an environmentally friendly alternative to RFL systems, particularly in the preparation of fiber-reinforced rubber composites. [, ] Traditional RFL systems, while effective, utilize toxic components like resorcinol and formaldehyde. Research suggests that GTE-based impregnation solutions can achieve comparable or even superior adhesion performance to RFL systems without the associated toxicity concerns. [, ]
Q4: Are there any studies exploring the biodegradability of GTE-modified materials?
A4: Yes, research has investigated the anaerobic biodegradation of protein hydrolysate crosslinked with GTE and other higher-molecular weight diepoxides. [] The study found that the degradation rate was influenced by the type of diepoxide used, with GTE-crosslinked materials showing a reduced degradation rate compared to unmodified hydrolysate. This highlights the importance of considering the biodegradability of GTE-modified materials in specific applications, particularly in environmentally sensitive areas.
Q5: How does the molecular size of the crosslinking agent affect the properties of the final material?
A5: Comparing GTE (a smaller molecule) to higher-molecular weight diepoxides in crosslinking protein hydrolysate revealed that GTE led to a more significant reduction in biodegradation rate. [] Additionally, in the development of adhesives for rubber composites, GTE outperformed a macromolecular epoxy resin (E-51) in terms of peeling adhesion performance. [] This suggests that smaller, more mobile crosslinkers like GTE can penetrate the material matrix more effectively, leading to a denser crosslinking network and altered material properties.
Q6: What are some of the challenges associated with using GTE in material applications, and how can they be addressed?
A6: One potential challenge is the relatively high reactivity of GTE, which can make controlling the crosslinking reaction and achieving desired material properties challenging. [] Researchers are exploring strategies to fine-tune the reactivity of GTE, such as incorporating it into more complex formulations or modifying reaction conditions like temperature and pH. For instance, using GTE in conjunction with dopamine, m-xylylenediamine, and latex allowed for controlled coating of nylon-66 fibers and improved their interfacial adhesion with neoprene rubber. []
Q7: Beyond fiber-reinforced composites and leather tanning, what are other potential applications for GTE?
A7: GTE's versatility makes it suitable for diverse applications. It can be utilized in the development of high-performance epoxy vitrimers, which are recyclable polymers with self-healing capabilities. [] GTE has also been explored for improving the dimensional stability and flexibility of photographic gelatin films. [] Further research is ongoing to explore its potential in areas such as coatings, adhesives, and biomaterials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


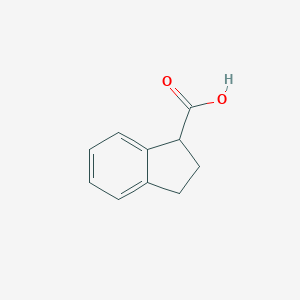
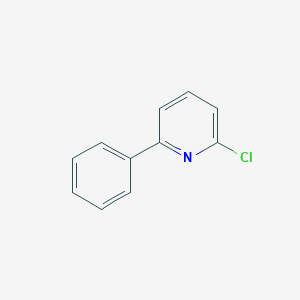
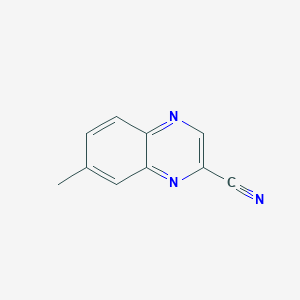
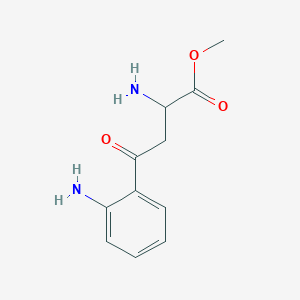
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
